molecular formula C20H19N3O2 B2506293 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 956790-70-8

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2506293
CAS RN: 956790-70-8
M. Wt: 333.391
InChI Key: GXTRUXPHOTWIJS-UHFFFAOYSA-N
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Description

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of benzo[de]isoquinoline-1,3-dione, a bicyclic system with a wide range of biological activities and applications in material science. The structure of the compound suggests potential for interaction with various biological targets due to the presence of the pyrazole ring, which is known for its pharmacological importance, and the benzo[de]isoquinoline-1,3-dione core, which is a key feature in several bioactive compounds.

Synthesis Analysis

The synthesis of related benzo[de]isoquinoline-1,3-dione derivatives has been reported in the literature. For instance, multicomponent reactions involving aminopyrazoles have been used to synthesize pyrazolo[3,4-b]quinoline derivatives, indicating that similar strategies could potentially be applied to synthesize the compound . Additionally, the synthesis of benzo[de]isoquinoline-diones with antiviral properties has been achieved, suggesting that the target compound could also be synthesized using related methods .

Molecular Structure Analysis

The molecular structure of benzo[de]isoquinoline-1,3-dione derivatives has been extensively studied. For example, asymmetric azaacenes based on the benzo[de]isoquinoline-1,3-dione core have been synthesized and analyzed using single-crystal X-ray diffraction, revealing strong π–π stacking and different stacking arrangements . This information could be extrapolated to predict the molecular structure and stacking behavior of the compound .

Chemical Reactions Analysis

Benzo[de]isoquinoline-1,3-dione derivatives are known to participate in various chemical reactions. For instance, they have been used as photoinitiators in polymerization reactions, demonstrating their reactivity under light exposure . Additionally, they have been involved in multicomponent reactions to create complex fused ring systems, indicating that the compound may also exhibit similar reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[de]isoquinoline-1,3-dione derivatives can be inferred from related compounds. For example, the electron affinity values and solubility of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes have been determined, providing insights into the electronic properties and solubility that could be expected for the compound . Furthermore, the crystal structure of a related compound has been studied, which could help predict the crystallinity and potential solid-state properties of the target compound .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various derivatives related to benzo[de]isoquinoline-1,3-dione, exploring their structural and electronic properties. For instance, the synthesis and characterization of novel compounds containing lawsone, leveraging halo-reagents, highlight the diverse chemical reactivity and potential applications of benzo[de]isoquinoline-1,3-dione derivatives in fields like materials science and possibly as chemosensors due to their unique electronic structures (Hassanien et al., 2022).

Chemosensor Development

Research into new chemosensor systems incorporating benzo[de]isoquinoline-1,3-dione derivatives has shown promising results. These compounds, synthesized through reactions involving amino groups and further functionalized into imines, amines, thioureas, and hydrazones, have demonstrated high selectivity in anion detection, highlighting their potential in analytical chemistry applications (Tolpygin et al., 2013).

Photophysical Properties and Applications

Studies on benzoisoquinoline-1,3-dione derivatives have extended to their photophysical properties, exploring their applications as thermally activated delayed fluorescent (TADF) emitters. This research suggests potential uses in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where these compounds could serve as red TADF emitters, contributing to the development of more efficient and versatile electronic displays (Yun & Lee, 2017).

Antiviral Research

Some derivatives of benzo[de]isoquinoline-1,3-dione have been investigated for their antiviral properties, particularly against DNA viruses like herpes simplex and vaccinia viruses. These studies could pave the way for new therapeutic agents, contributing to the development of novel antiviral drugs (GARCIA-GANCEDO et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with biological targets in the body .

properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-12-14(2)23(21-13)11-5-10-22-19(24)16-8-3-6-15-7-4-9-17(18(15)16)20(22)25/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTRUXPHOTWIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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